7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene is a compound belonging to the class of annulenes, which are monocyclic hydrocarbons containing conjugated double bonds. This specific compound features a bromomethyl group attached to a tetrahydrobenzoannulene ring, making it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
The primary targets of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene are Estrogen Receptors (ERs) . ERs are part of the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . They exist in two forms, ERα and ERβ, encoded by the ESR1 and ESR2 genes respectively . ERα is mainly expressed in reproductive tissues such as uterine, ovarian, breast, bone, and white adipose tissue .
Mode of Action
This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that bind to ERs and induce a conformational change, leading to the degradation of the receptor . This effectively shuts down ER signaling, which is particularly useful in the treatment of diseases like breast cancer where ERα is overexpressed .
Biochemical Pathways
The compound’s action primarily affects the estrogen signaling pathway . By degrading ERs, it disrupts the normal functioning of this pathway, leading to changes in gene expression, cellular proliferation, and differentiation . The downstream effects of this disruption can vary depending on the specific tissue and cell type.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7
Result of Action
The primary result of the compound’s action is the degradation of ERs, leading to a decrease in estrogen signaling . This can have a significant impact on cells that rely on this pathway for growth and proliferation, such as certain types of cancer cells . By disrupting this pathway, the compound may inhibit the growth of these cells and potentially lead to their death .
Action Environment
The efficacy and stability of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be influenced by various environmental factors These may include the presence of other compounds that can interact with the compound, the pH of the environment, and the presence of enzymes that can metabolize the compound
Preparation Methods
The synthesis of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the bromomethyl derivative .
Chemical Reactions Analysis
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Scientific Research Applications
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Comparison with Similar Compounds
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be compared with other similar compounds such as:
- 6,7,8,9-Tetrahydro-5H-benzo7annulene : Lacks the bromomethyl group and thus has different reactivity and applications.
- 7-(Chloromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene : Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
- 7-(Hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo 7annulene : Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions .
These comparisons highlight the unique properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7
Properties
IUPAC Name |
7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGQWQKPWITZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.